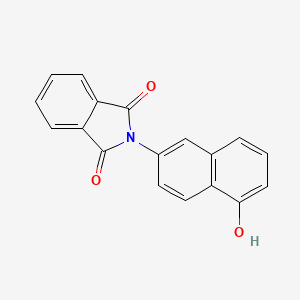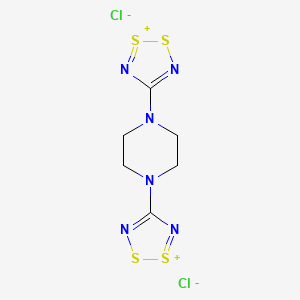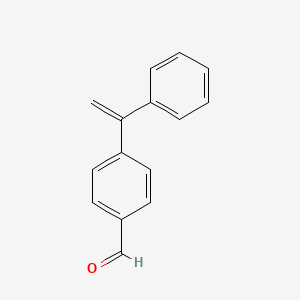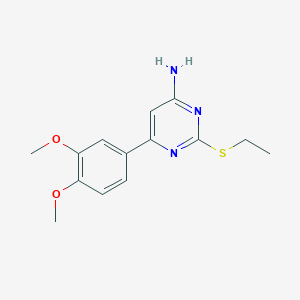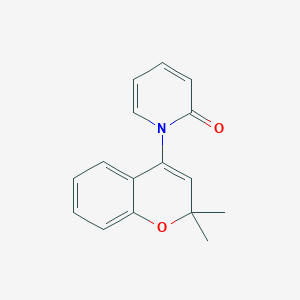
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- is a chemical compound that belongs to the class of pyridinones and benzopyrans. This compound is characterized by its unique structure, which includes a pyridinone ring fused with a benzopyran moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a pyridinone derivative with a benzopyran precursor. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, leading to various biological effects. For instance, it has been shown to inhibit histone deacetylase (HDAC) activity, which can result in the modulation of gene expression and induction of cell cycle arrest in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 3-acetyl-7-(diethylamino)-2H-1-benzopyran-2-one
- N-(6-Acetyl-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-3-chloro-4-fluoro-benzamide
- N-aryl-N′-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas
Uniqueness
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- is unique due to its specific structural features that confer distinct chemical and biological properties. Its ability to interact with HDACs and other molecular targets sets it apart from similar compounds, making it a valuable candidate for further research and development .
Propiedades
Número CAS |
220597-46-6 |
|---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
1-(2,2-dimethylchromen-4-yl)pyridin-2-one |
InChI |
InChI=1S/C16H15NO2/c1-16(2)11-13(17-10-6-5-9-15(17)18)12-7-3-4-8-14(12)19-16/h3-11H,1-2H3 |
Clave InChI |
BUTIXGPZGLGTDG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C2=CC=CC=C2O1)N3C=CC=CC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methylene]-](/img/structure/B14254214.png)
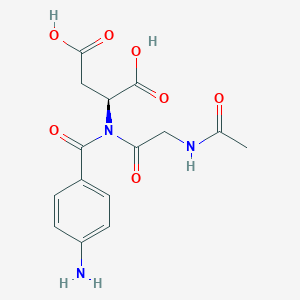
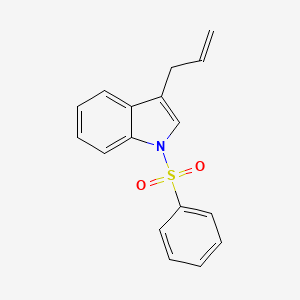

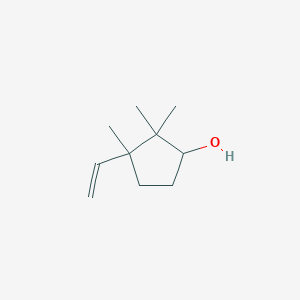
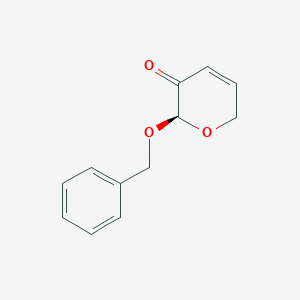
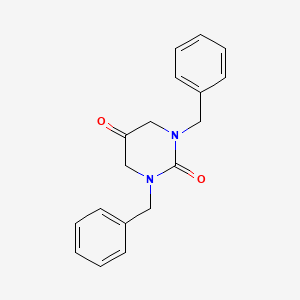

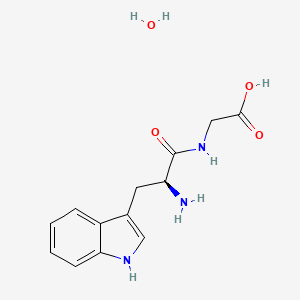
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
